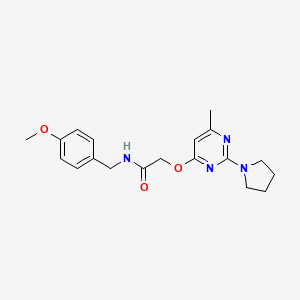

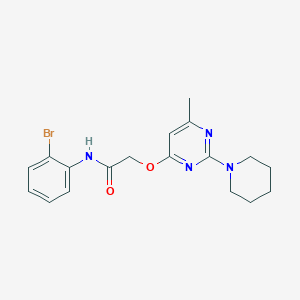

N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic molecule that may be designed for potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and evaluated for various biological activities, such as antiallergic, antiproliferative, and receptor antagonistic properties .

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including condensation reactions, amidification, and the use of specific reagents to promote these reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and subsequent amidification . Another example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which included condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . These methods could potentially be adapted for the synthesis of N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, and their geometric bond lengths and angles have been compared with values obtained from density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface maps have also been investigated to understand the electronic characteristics of these molecules .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from their interactions with biological targets. For example, certain N-(2,6-diarylpyrimidin-4-yl)acetamide derivatives have been found to exhibit potent antagonistic activity on adenosine A3 receptors, indicating their ability to engage in specific chemical interactions with receptor proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and ability to cross biological membranes, are crucial for their potential therapeutic use. For instance, [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide was evaluated for its ability to penetrate the blood-brain barrier (BBB) in positron emission tomography (PET) studies . The physical and chemical properties of N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide would need to be similarly assessed to determine its suitability for in vivo applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research has delved into the synthesis and biological activities of analogues to the specified compound, aiming to discover potential anticancer properties. One study focused on the synthesis of 5-deaza analogues of aminopterin and folic acid, revealing significant in vitro and in vivo anticancer activity, although folic acid analogues did not exhibit significant toxicity (Su et al., 1986). This demonstrates a targeted approach to modify existing compounds for enhanced biological effects.

Antimicrobial Activity

Another research direction explores the antimicrobial activity of pyrimidinone and oxazinone derivatives, synthesized as antimicrobial agents. These compounds showed good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests potential applications in treating microbial infections.

Anticancer Agents

Further studies aim to identify new anticancer agents by attaching different aryloxy groups to the pyrimidine ring, testing synthesized compounds on cancer cell lines. One compound showed appreciable cancer cell growth inhibition against several cancer cell lines, indicating promising directions for anticancer drug development (Al-Sanea et al., 2020).

Antihistaminic and Antimuscarinic Effects

The synthesis and evaluation of 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds for their inhibitory properties against histamine and acetylcholine on guinea pig isolated ileum have been reported. This indicates potential for the development of novel antihistaminic and antimuscarinic drugs (Maggiali et al., 1988).

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-14-11-18(22-19(21-14)23-9-3-4-10-23)26-13-17(24)20-12-15-5-7-16(25-2)8-6-15/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPUURJQRPASJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2547861.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)

![5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2547866.png)

![4-ethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2547873.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2547878.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2547880.png)